molecular formula C16H20N2O3 B12891416 N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide CAS No. 57067-87-5

N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide

Cat. No.: B12891416
CAS No.: 57067-87-5
M. Wt: 288.34 g/mol
InChI Key: UQZRONWHHSCCBV-UHFFFAOYSA-N
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Description

N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a butyl group, a methoxy group, and an oxazolyl group. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the acylation of 4-methoxybenzoic acid with butylamine to form N-butyl-4-methoxybenzamide. This intermediate is then reacted with 4-methyl-1,3-oxazol-2-yl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.

    Substitution: The oxazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 4-hydroxy-N-butyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide.

    Reduction: Formation of N-butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methoxy-N-methylbenzamide: Known for its use as a reagent in organic synthesis.

    N,N-Dialkylbenzamides: Commonly used in medicinal chemistry for their pharmacological properties.

    4-Methoxy-N-butyl-N-methylbenzamide: Shares structural similarities but differs in the substitution pattern.

Uniqueness

N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide is unique due to the presence of the oxazolyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.

Properties

CAS No.

57067-87-5

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

N-butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide

InChI

InChI=1S/C16H20N2O3/c1-4-5-10-18(16-17-12(2)11-21-16)15(19)13-6-8-14(20-3)9-7-13/h6-9,11H,4-5,10H2,1-3H3

InChI Key

UQZRONWHHSCCBV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=CO1)C)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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